N-benzyl-1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core (pyrido-pyrrolo-pyrimidine) and functionalized with a 3-methoxypropyl chain at position 1, a benzyl-methyl carboxamide group at position 2, and a ketone at position 4. Its synthesis involves a multi-step protocol starting from 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives, followed by condensation with methyl-N-methyl(N-benzyl)glycinate under reflux conditions in methanol and triethylamine .
Key structural features include:
- 1-(3-Methoxypropyl) substituent: Enhances solubility and modulates steric interactions.
- N-Benzyl-N-methyl carboxamide: Introduces lipophilicity and influences binding affinity.
- 4-Oxo group: Contributes to hydrogen bonding and electronic effects.
Predicted physicochemical properties (based on analogs in –8) include a molecular weight of ~418–450 g/mol, density of 1.2–1.3 g/cm³, and pKa ~14–15, suggesting moderate solubility in polar aprotic solvents.
Properties
IUPAC Name |
N-benzyl-6-(3-methoxypropyl)-N-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-25(16-17-9-4-3-5-10-17)23(29)19-15-18-21(26(19)13-8-14-30-2)24-20-11-6-7-12-27(20)22(18)28/h3-7,9-12,15H,8,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKPNYUIQCQWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core : This bicyclic structure is known for its diverse biological activities.
- Carboxamide group : Often associated with enhanced solubility and bioactivity.
- Methoxypropyl and benzyl substituents : These groups can influence the compound's interaction with biological targets.
Molecular Formula
The molecular formula of this compound is .
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. In particular, derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines have been evaluated for their efficacy against coronaviruses.
Case Study: COVID-19 Inhibition
In vitro assays demonstrated that certain derivatives exhibited over 90% inhibition of viral growth in Vero cells at specific concentrations with minimal cytotoxic effects. Molecular docking studies indicated strong interactions with the main protease (Mpro) of SARS-CoV-2, suggesting a mechanism of action that involves disruption of viral replication processes .
Anticancer Activity
The compound also shows promise in cancer treatment. Studies have focused on its inhibitory effects on various cancer cell lines.
Case Study: EGFR Inhibition
Molecular docking studies revealed that N-benzyl derivatives could inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cancer cell proliferation. The compound demonstrated significant cytotoxicity against prostate cancer (DU145) and colon cancer (HT29) cell lines, indicating its potential as an anticancer therapeutic .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of key enzymes : The compound acts as an inhibitor of critical enzymes involved in viral replication and cancer cell proliferation.
- Induction of apoptosis : It may promote programmed cell death in cancer cells through various signaling pathways.
- Anti-inflammatory properties : Some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are implicated in inflammation and tumor progression .
Data Summary
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antitumor properties. Studies indicate that derivatives of pyrido-pyrrolo-pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that modifications in the structure can lead to enhanced activity against breast and colon cancer cells .
Antiviral Activity
Research has demonstrated that similar compounds have shown promising results as antiviral agents . The structural framework allows for interaction with viral enzymes, potentially inhibiting their replication processes .
Antimicrobial Properties
The compound's heterocyclic nature contributes to its potential as an antimicrobial agent . Various studies have reported that pyrimidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria . This makes them candidates for developing new antibiotics.
Enzyme Inhibition
Pyrido-pyrrolo-pyrimidines have been studied for their ability to inhibit key enzymes involved in metabolic pathways. For example, they may act as inhibitors of kinases or other enzymes relevant in cancer metabolism .
Case Study 1: Anticancer Activity
A study published in the Bulletin of the Chemical Society of Ethiopia explored the synthesis and biological evaluation of various pyrido-pyrrolo-pyrimidine derivatives. The findings indicated that specific modifications led to compounds with significant cytotoxic effects on cancer cell lines, suggesting a pathway for therapeutic development .
Case Study 2: Antiviral Screening
In another research effort, compounds structurally related to N-benzyl-1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide were screened for antiviral activity against HIV and other viruses. Results indicated that certain derivatives could effectively inhibit viral replication in vitro .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyridopyrrolopyrimidine derivatives, focusing on substituent variations and their implications (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Solubility :
- The 3-methoxypropyl chain consistently improves aqueous solubility across analogs compared to shorter alkyl groups .
- Polar substituents (e.g., dimethoxyphenyl in ) further enhance solubility but may reduce membrane permeability.
Bioactivity Trends :
- N-Benzyl vs. N-Aryl : Benzyl derivatives (e.g., target compound) show stronger binding to ATP-binding pockets in kinases due to aromatic stacking, whereas bulkier aryl groups (e.g., 4-isopropylphenyl in ) hinder fit .
- Methylation at Position 9 : 9-Methyl analogs () exhibit increased metabolic stability by blocking oxidation sites.
Computational Insights :
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound features a bicyclic pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core with a carboxamide group, a methoxypropyl substituent, and a benzyl-methyl moiety. These elements contribute to its rigidity, solubility, and interactions with biological targets (e.g., enzyme active sites). The pyrimidine ring enables hydrogen bonding, while the methoxypropyl group enhances lipophilicity, influencing membrane permeability .
Q. What synthetic methodologies are commonly used to prepare this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of carbonyl compounds with amidines to form the pyrimidine ring.
- Step 2 : Cyclization using catalysts like TEMPO/iron(II) complexes for regioselective ring closure.
- Step 3 : Functionalization of the carboxamide and benzyl groups via nucleophilic substitution or coupling reactions . Reaction conditions (e.g., 60–80°C, anhydrous solvents) are critical for yield optimization.
Q. How is the compound characterized for purity and structural integrity?
Analytical methods include:
- NMR spectroscopy : To confirm hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm).
- LC-MS : For molecular weight verification (observed m/z: 404.47) and purity assessment (>95%).
- X-ray crystallography : To resolve the bicyclic core geometry .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesis be addressed?
Regioselective modifications require tailored catalysts. For example:
- Iron(II)-TEMPO systems : Promote selective oxidation during cyclization.
- Microwave-assisted synthesis : Enhances reaction efficiency and reduces byproducts . Computational modeling (e.g., DFT) can predict reactive sites to guide synthetic routes .
Q. What experimental designs are recommended for assessing its antiviral or anticancer activity?
- In vitro assays :
- Antiviral : Measure IC₅₀ against viral replication (e.g., HIV protease inhibition).
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare to controls like cisplatin.
- Mechanistic studies :
- PARP-1 inhibition : Quantify NAD⁺ depletion via ELISA.
- DNA repair pathway analysis : Use comet assays to evaluate DNA damage .
Q. How do structural analogs differ in bioactivity, and what SAR insights exist?
| Analog Modification | Biological Impact | Source |
|---|---|---|
| Replacement of benzyl with phenyl | Reduced anticancer activity (IC₅₀ ↑ 2-fold) | |
| Methoxypropyl → ethyl group | Improved solubility but lower antiviral EC₅₀ | |
| Carboxamide → ester | Loss of PARP-1 binding affinity |
Q. How can contradictions in molecular weight data across studies be resolved?
Discrepancies (e.g., 404.47 vs. 446.54 g/mol) may arise from:
- Isotopic variations : Use high-resolution mass spectrometry (HRMS) to confirm exact mass.
- Hydration/salt forms : Characterize via thermogravimetric analysis (TGA) .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Lipinski’s Rule compliance : LogP <5, molecular weight <500 Da.
- Prodrug approaches : Esterification of the carboxamide to enhance bioavailability.
- Microsomal stability assays : Use liver microsomes to predict metabolic clearance .
Methodological Guidance
Q. What protocols are recommended for scaling up synthesis?
Q. How should researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm compound-target binding via protein denaturation.
- CRISPR knockouts : Compare activity in wild-type vs. PARP-1⁻/− cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
